3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

Description

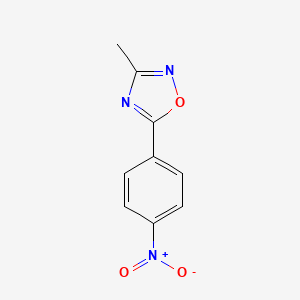

3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole (CAS: 1455-82-9) is a heterocyclic compound with the molecular formula C₉H₇N₃O₃ and a molar mass of 205.17 g/mol . Its structure features a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a 4-nitrophenyl group at position 3. The nitro group confers strong electron-withdrawing properties, influencing reactivity and intermolecular interactions. This compound has shown promise as a β-adrenoceptor blocker with additional α-adrenergic blocking activity, outperforming established drugs like propranolol in preclinical studies .

Properties

IUPAC Name |

3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-6-10-9(15-11-6)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERMQEPCZAFEFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201260726 | |

| Record name | 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1455-82-9 | |

| Record name | 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 4-nitrobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The 1,2,4-oxadiazole core has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance, a study reported the synthesis of novel 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives that demonstrated significant antiproliferative effects against human colon adenocarcinoma (HCT-116) and prostate cancer (PC-3) cell lines, with IC50 values ranging from 13.6 to 48.37 μM .

Antimicrobial Properties

3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole and its derivatives have shown promising antimicrobial activities. One study highlighted that compounds with the oxadiazole ring were effective against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations significantly lower than standard antibiotics like chloramphenicol .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic effects. It has been reported that certain oxadiazole derivatives exhibit activity against Trypanosoma cruzi and Leishmania species, which are responsible for serious diseases such as Chagas disease and leishmaniasis. For example, a derivative demonstrated an EC50 value of 2.9 µM against T. cruzi amastigotes .

Chemical Synthesis

Building Block in Organic Synthesis

this compound serves as a vital building block in the synthesis of more complex organic molecules. Its unique structural features allow chemists to modify and create new compounds with desired biological activities . The compound's ability to undergo various chemical reactions—such as oxidation and reduction—further enhances its utility in synthetic chemistry .

Innovative Synthesis Techniques

Recent advancements in synthetic methodologies have improved the efficiency of producing oxadiazoles. Techniques such as microwave-assisted synthesis have been employed to construct these compounds rapidly while maintaining high yields . This innovation is crucial for scaling up production for pharmaceutical applications.

Material Science

Potential in Energetic Materials

Beyond biological applications, oxadiazoles are gaining attention in material science, particularly in the development of energetic materials. Their structural properties make them suitable candidates for applications in explosives and propellants due to their stability and energetic characteristics .

Case Study 1: Anticancer Activity

A series of substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives were synthesized and evaluated against multiple cancer cell lines. The results indicated that certain compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin . This highlights the potential of these derivatives as candidates for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In a study focusing on antimicrobial properties, several oxadiazole derivatives were tested against a panel of bacteria and fungi. The results showed that these compounds were effective at lower concentrations than traditional antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the context of its potential anticancer properties, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized in Table 1.

Table 1 : Structural analogs of this compound and their properties.

- Electronic Effects: The 4-nitrophenyl group in the target compound enhances electron deficiency, improving hydrogen-bonding interactions with biomolecules . In contrast, analogs with 4-aminophenyl (e.g., 5-(4-aminophenyl)-3-tert-butyl-1,2,4-oxadiazole) exhibit electron-donating effects, altering solubility and receptor binding .

- Lipophilicity : The phenylethyl-substituted analog (logP = 4.71) shows higher lipophilicity than the methyl-substituted target compound, suggesting better membrane permeability .

- Steric Effects : Bulky substituents like tert-butyl (e.g., 3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole) improve metabolic stability by shielding the oxadiazole ring from enzymatic degradation .

Key Research Findings

Substituent Position Matters : Meta- and para-substituents on the phenyl ring (e.g., nitro vs. methoxy) dictate electronic properties and bioactivity. Para-nitro derivatives generally exhibit stronger receptor binding .

Thermal Stability : Ethyl and tert-butyl groups enhance thermal stability compared to methyl, making them suitable for high-temperature applications .

Pharmacological Optimization : Rigid 1,2,4-oxadiazole cores improve drug-receptor interactions, but bulky substituents may reduce bioavailability .

Biological Activity

3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a nitro group and a methyl group attached to the oxadiazole ring, which contributes to its unique biological profile. The presence of the nitro group is particularly noteworthy as it can undergo redox reactions, influencing its interaction with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as carbonic anhydrases and histone deacetylases. These enzymes are critical in various physiological processes and disease mechanisms, including cancer progression and inflammation.

- Antimicrobial Activity : Studies indicate that derivatives of 1,2,4-oxadiazoles exhibit antibacterial and antifungal properties. Specifically, this compound has been investigated for its effectiveness against several pathogenic microorganisms .

Anticancer Properties

Research has demonstrated that this compound possesses notable anticancer activity. For instance:

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant potency .

- Mechanism of Induction : Flow cytometry assays have revealed that the compound induces apoptosis in a dose-dependent manner in cancer cells, suggesting that it triggers programmed cell death pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects:

- Bacterial Inhibition : It has been effective against various bacterial strains, making it a candidate for developing new antibacterial agents .

Case Studies

Several studies have explored the efficacy of this compound in different contexts:

- Study on Cancer Cell Lines : A comprehensive evaluation was conducted on multiple cancer cell lines where the compound exhibited varying degrees of cytotoxicity. Notably, it outperformed traditional chemotherapeutics in specific assays .

- Antimicrobial Efficacy : Another study focused on its antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound could inhibit bacterial growth effectively at low concentrations .

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions. A common method involves the reaction of amidoximes with carboxylic acid derivatives under catalytic conditions. For example, a one-pot synthesis route using hydrogenation of a nitro intermediate (e.g., 3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole) achieved a 64% yield by avoiding intermediate isolation . Reaction parameters such as catalyst choice (e.g., palladium on carbon for nitro reduction), solvent polarity, and temperature must be optimized to minimize side reactions like incomplete cyclization or over-reduction.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.

- IR spectroscopy to identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹).

- X-ray crystallography for resolving molecular geometry, as demonstrated for structurally similar oxadiazoles .

- Mass spectrometry for molecular weight validation. Thermal analysis (DSC/TGA) may also assess stability .

Q. How does the nitro group at the 4-position influence the compound’s physicochemical properties?

The electron-withdrawing nitro group enhances electrophilicity, affecting reactivity in substitution or reduction reactions. It also increases molecular polarity, improving solubility in polar aprotic solvents (e.g., DMSO). Computational studies (e.g., electrostatic potential maps via Multiwfn) can quantify electronic effects .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity studies of oxadiazole derivatives?

Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values) may arise from assay conditions (e.g., cell line variability) or impurities. To address this:

- Validate compound purity via HPLC and elemental analysis.

- Replicate assays under standardized conditions (e.g., pH, temperature).

- Use molecular docking to compare binding modes across studies, as done for oxadiazole-protein interactions .

Q. How can computational tools predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations model binding affinities to enzymes or receptors. For example, oxadiazoles with nitro groups show enhanced interactions with hydrophobic pockets in CNS targets, correlating with experimental anticonvulsant activity . Multiwfn can analyze electron localization to identify reactive sites .

Q. What is the role of substituent modifications in optimizing pharmacological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhance bioactivity. For instance, 5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives exhibited superior CNS depressant activity due to increased membrane permeability and target affinity . Conversely, alkyl chains (e.g., methyl) may improve metabolic stability .

Q. How can conflicting synthetic yields be troubleshooted in scale-up attempts?

Lower yields during scale-up often stem from inefficient mixing or heat transfer. Solutions include:

- Switching to flow chemistry for better control of exothermic steps.

- Using in situ monitoring (e.g., FTIR) to track intermediate formation .

- Optimizing catalyst loading, as demonstrated in hydrogenation protocols for nitro-to-amine conversions .

Methodological Guidance

Q. What experimental protocols are recommended for studying its reactivity in nucleophilic substitution?

- Use polar aprotic solvents (e.g., DMF) with mild bases (K₂CO₃) to facilitate substitutions at the oxadiazole ring.

- Monitor reaction progress via TLC or LC-MS.

- For nitro group reduction, employ catalytic hydrogenation (H₂/Pd-C) or chemical reductants (Na₂S₂O₄) under inert atmospheres .

Q. How to design a robust SAR study for derivatives of this compound?

- Systematically vary substituents (e.g., nitro, methoxy, halogens) at the phenyl and methyl positions.

- Assess bioactivity in parallel with computational descriptors (logP, polar surface area).

- Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition + cell viability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.